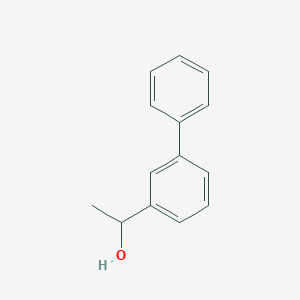

1-(Biphenyl-3-yl)ethanol

説明

Structure

3D Structure

特性

IUPAC Name |

1-(3-phenylphenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O/c1-11(15)13-8-5-9-14(10-13)12-6-3-2-4-7-12/h2-11,15H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REAQEVBEEWTVLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC(=C1)C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Biphenyl 3 Yl Ethanol and Analogous Structures

Catalytic Approaches to Carbon-Carbon Bond Formation for Biphenyl (B1667301) Scaffolds

The construction of biphenyl scaffolds is predominantly achieved through transition metal-catalyzed cross-coupling reactions. These reactions involve the coupling of two different organic fragments, typically an organometallic reagent and an organic halide or triflate, in the presence of a metal catalyst, most commonly palladium or nickel. The choice of catalyst, ligands, base, and solvent system is crucial for the success and efficiency of these transformations, allowing for a high degree of control over the reaction's selectivity and functional group tolerance.

Cross-Coupling Reaction Strategies

A variety of cross-coupling strategies have been developed over the past few decades, each with its own set of advantages and limitations. These methods differ primarily in the nature of the organometallic coupling partner, which in turn influences the reaction conditions and substrate scope. The following sections will detail the most prominent of these strategies for the synthesis of biphenyl structures.

The Suzuki-Miyaura coupling is one of the most widely used and versatile methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. gre.ac.uk This reaction involves the palladium-catalyzed cross-coupling of an organoboron reagent, such as a boronic acid or boronic ester, with an organic halide or triflate in the presence of a base. libretexts.org The mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids contribute to its broad applicability in both academic and industrial settings. nobelprize.org

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to involve three key steps: oxidative addition of the aryl halide to a palladium(0) complex, transmetalation of the aryl group from the organoboron reagent to the palladium(II) complex, and reductive elimination to form the biaryl product and regenerate the palladium(0) catalyst. nih.gov The choice of palladium precursor, ligand, and base is critical to the efficiency of the reaction. Dialkylbiaryl phosphine (B1218219) ligands, for instance, have been shown to be highly effective for a wide range of Suzuki-Miyaura couplings, including those involving sterically hindered substrates and unactivated aryl chlorides. nih.gov

For the synthesis of a precursor to 1-(biphenyl-3-yl)ethanol, such as 3-acetylbiphenyl (B1295732), a typical Suzuki-Miyaura coupling would involve the reaction of 3-bromoacetophenone with phenylboronic acid. The acetyl group is well-tolerated under these reaction conditions. An investigation into the optimization of this reaction using a magnetic supported palladium(II)-N2O2 catalyst with 4-bromoacetophenone and phenylboronic acid demonstrated excellent catalytic performance. ikm.org.my

| Aryl Halide | Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 4-Bromoacetophenone | Phenylboronic acid | Pd(II)-N2O2 on magnetic support | - | Na2CO3 | DMA | 140 | High | ikm.org.my |

| Aryl Halide | Arylboronic acid | Palladium Acetate (B1210297) | Triphenylphosphine | Na2CO3 (2M aq.) | n-Propanol | Reflux | - | udel.edu |

| Aryl Chloride | Arylboronic acid | Pd2(dba)3 | SPhos | K3PO4 (aq.) | - | - | - | nih.gov |

The Kumada coupling, first reported in 1972, is a pioneering cross-coupling reaction that utilizes a Grignard reagent (organomagnesium halide) as the organometallic partner. wikipedia.org This reaction is typically catalyzed by nickel or palladium complexes and is effective for coupling aryl, vinyl, and alkyl groups. organic-chemistry.org A significant advantage of the Kumada coupling is the direct use of Grignard reagents, which are readily prepared from organic halides. organic-chemistry.org However, the high reactivity of Grignard reagents limits the functional group tolerance of the reaction, as they are incompatible with acidic protons and many carbonyl groups. wikipedia.org

In the context of synthesizing 3-acetylbiphenyl, the direct use of a Grignard reagent with 3-bromoacetophenone would be problematic due to the presence of the ketone. However, protection of the ketone group would allow for the successful application of the Kumada coupling. For example, the reaction of a protected 3-bromobenzaldehyde (B42254) with phenylmagnesium bromide, followed by deprotection and oxidation, could yield the desired product. Recent advancements have focused on improving the chemoselectivity of the Kumada coupling. For instance, slow addition of the Grignard reagent has been shown to improve the outcome of reactions with functionalized aryl chlorides. arkat-usa.org

| Aryl Halide | Grignard Reagent | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

| 4-Chlorotoluene | Phenylmagnesium bromide | Pd(0)/Imidazolium salt | THF | 80 | 99 | arkat-usa.org |

| Aryl Bromide | tert-Butylmagnesium chloride | NiCl2·(H2O)1.5 | THF | -10 | Moderate to Good | rhhz.net |

| Functionalized Aryl Chloride | Phenylmagnesium bromide | Pd(OAc)2 | - | 50 | High | arkat-usa.org |

The Stille reaction employs organotin compounds (organostannanes) as the nucleophilic partner in a palladium-catalyzed cross-coupling with organic halides or triflates. wikipedia.org A key advantage of the Stille coupling is the stability of organostannanes to air and moisture, and their compatibility with a wide range of functional groups. libretexts.org This makes the Stille reaction a powerful tool in complex molecule synthesis. However, a significant drawback is the toxicity of organotin compounds and the difficulty in removing tin-containing byproducts from the reaction mixture. libretexts.org

The catalytic cycle of the Stille reaction is analogous to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org The reaction has been widely applied in organic synthesis. For the preparation of a biphenyl scaffold, an aryl halide would be coupled with an arylstannane. For instance, 3-bromoacetophenone could be reacted with phenyltrimethyltin in the presence of a palladium catalyst to form 3-acetylbiphenyl.

| Aryl Halide | Organostannane | Catalyst | Additive | Solvent | Temp (°C) | Yield (%) | Reference |

| Aryl Halide | Organotin Reagent | Palladium Complex | - | - | - | - | wikipedia.org |

| Acyl Chloride | Alkyl-tin Reagent | Palladium Complex | - | - | - | 53-87 | wikipedia.org |

| Aryl Halide | Allyl-tin Reagent | Palladium Complex | - | - | - | 4-100 | wikipedia.org |

The Negishi coupling utilizes organozinc reagents in a palladium- or nickel-catalyzed cross-coupling with organic halides or triflates. wikipedia.org Organozinc compounds are more reactive than their organoboron and organotin counterparts, which often leads to faster reaction times. wikipedia.org The Negishi coupling exhibits good functional group tolerance and is particularly useful for the formation of C(sp³)–C(sp²) bonds. nih.gov

The synthesis of 3-acetylbiphenyl via a Negishi coupling would involve the preparation of an organozinc reagent from 3-bromoacetophenone, which would then be coupled with an aryl halide, or alternatively, the coupling of 3-bromoacetophenone with phenylzinc chloride. The presence of the ketone functionality is generally tolerated. The development of new ligands, such as CPhos, has expanded the scope of the Negishi coupling to include sterically demanding substrates and secondary alkylzinc halides. nih.gov

| Aryl Halide | Organozinc Reagent | Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) | Reference |

| Aryl Bromide/Chloride | Secondary Alkylzinc Halide | Pd(OAc)2 | CPhos | THF | rt | High | nih.gov |

| Aryl Halide | Organozinc Compound | Ni or Pd Complex | - | - | - | Good | organic-chemistry.org |

| Aryl Halide | Arylzinc Reagent | Amido Pincer Nickel Complex | - | - | - | - | organic-chemistry.org |

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between organosilanes and organic halides. organic-chemistry.org A key feature of this reaction is the need for an activating agent, typically a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF), to facilitate the transmetalation step. organic-chemistry.org Organosilanes are attractive coupling partners due to their low toxicity, stability, and the environmentally benign nature of the silicon-containing byproducts. arkat-usa.org

The reaction scope is broad, and various functional groups are tolerated. doi.org For the synthesis of 3-acetylbiphenyl, 3-bromoacetophenone could be coupled with an organosilane like phenyltrimethoxysilane (B147435) in the presence of a palladium catalyst and a fluoride source. Recent developments have focused on fluoride-free Hiyama couplings and the use of more readily available aryltrialkoxysilanes. doi.org

| Aryl Halide | Organosilane | Catalyst | Activator/Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Aryl Halide | Phenyltrimethoxysilane | PdCl2 | TBAF·3H2O | Toluene | 100 | High | doi.org |

| 4-Bromoanisole | Phenyl triethoxysiloxane | Pd(NH3)2Cl2/Bipyridyl ligand | NaOH | H2O | - | 99 | nih.gov |

| Aryl Bromide | Aryl siloxane | Pd/Fe3O4 | NaOH | H2O | 90 | 92 | nih.gov |

| 3-Iodoazetidine | Arylsilane | Pd(OAc)2 | TBAF | - | 60 | - | arkat-usa.org |

Traditional Coupling Reactions in Biphenyl Synthesis

The formation of the biphenyl scaffold is a critical step in the synthesis of this compound. Historically, several coupling reactions have been instrumental in creating the C-C bond that links the two phenyl rings.

An extension of the Wurtz reaction, the Wurtz-Fittig reaction, has been a long-standing method for the synthesis of alkyl-substituted aromatic compounds. unacademy.com This reaction involves the coupling of an aryl halide with an alkyl halide in the presence of sodium metal and dry ether. unacademy.comck12.org In the context of biphenyl synthesis, this reaction can be adapted to couple two aryl halides, a process also known as the Fittig reaction, to form a biphenyl structure. ck12.org

| Reaction | Reactants | Reagents | Product | Key Features |

| Wurtz-Fittig Reaction | Aryl Halide, Alkyl Halide | Sodium, Dry Ether | Alkyl-substituted Aromatic Compound | Useful for alkylation of aryl halides; can produce biphenyl compounds with ultrasound. unacademy.comwikipedia.org |

| Fittig Reaction | Two Aryl Halides | Sodium, Dry Ether | Diaryl Compound (Biphenyl) | A variation of the Wurtz-Fittig reaction for synthesizing symmetrical biphenyls. ck12.org |

The Ullmann reaction, first reported in 1901, is a classic method for the synthesis of symmetrical biaryl compounds through the copper-mediated coupling of two aryl halides. wikipedia.org The traditional version of this reaction often required harsh conditions, such as high temperatures, and stoichiometric amounts of copper, leading to issues with yield and atom economy. wikipedia.org

Modern advancements in the Ullmann reaction have addressed many of these limitations. The development of palladium- and nickel-catalyzed versions has broadened the scope of compatible substrates and allowed for milder reaction conditions. wikipedia.org Furthermore, the use of various ligands has significantly improved the efficiency and selectivity of the coupling process. nih.gov These improvements have revitalized the Ullmann reaction as a valuable tool for the synthesis of complex biphenyl derivatives. wikipedia.orgnih.gov Unsymmetrical Ullmann reactions can also be achieved, typically by using one of the coupling partners in excess. wikipedia.org

| Reaction Variant | Catalyst | Key Advancements |

| Classic Ullmann Reaction | Copper | First transition-metal-catalyzed aryl C-C bond formation. wikipedia.org |

| Modern Ullmann Reaction | Palladium, Nickel | Wider substrate scope, milder reaction conditions. wikipedia.org |

Functional Group Interconversion and Derivatization for this compound Synthesis

Once the biphenyl core is established, subsequent reactions are necessary to introduce the ethanol (B145695) side chain at the 3-position.

A common and efficient route to this compound is through the reduction of its corresponding ketone precursor, 1-(biphenyl-3-yl)ethanone, also known as 3-acetylbiphenyl. nih.gov This transformation can be achieved using a variety of reducing agents.

Biocatalytic reductions offer a green and highly selective alternative for the synthesis of chiral alcohols. researchgate.net For instance, various plant-based biocatalysts and microorganisms have been shown to effectively reduce prochiral ketones to their corresponding optically active alcohols with high enantiomeric excess. researchgate.netresearchgate.net

| Reduction Method | Reducing Agent/Catalyst | Product | Key Features |

| Chemical Reduction | Sodium borohydride (B1222165), Lithium aluminum hydride | This compound | Standard laboratory method. |

| Biocatalytic Reduction | Plant enzymes, Microorganisms (e.g., Candida tropicalis) | Chiral this compound | Environmentally friendly, high enantioselectivity. researchgate.netresearchgate.net |

The introduction of the acetyl group to form the ketone precursor, 1-(biphenyl-3-yl)ethanone, is typically accomplished through Friedel-Crafts acylation. nih.govlibretexts.org This electrophilic aromatic substitution reaction involves treating biphenyl with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride. nih.govlibretexts.org

The position of acylation on the biphenyl ring is directed by the existing phenyl group. While Friedel-Crafts alkylation is prone to carbocation rearrangements and polyalkylation, Friedel-Crafts acylation is generally more reliable as the acylium ion is resonance-stabilized and does not typically undergo rearrangement. libretexts.orglibretexts.org

Emerging Synthetic Methodologies

The field of synthetic organic chemistry is continually evolving, with new methods being developed to improve efficiency, selectivity, and environmental friendliness. For the synthesis of this compound and its analogs, emerging techniques focus on more direct and modular approaches.

Modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, have become the methods of choice for constructing the biphenyl scaffold due to their mild reaction conditions, high functional group tolerance, and excellent yields. rsc.orggoogle.com This reaction typically involves the coupling of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst. google.com

Furthermore, recent advancements in C-H functionalization offer the potential for more direct synthetic routes. semanticscholar.org These methods aim to directly convert a C-H bond on the biphenyl core into a C-C or C-O bond, bypassing the need for pre-functionalized starting materials. While still an active area of research, these emergent strategies hold promise for more streamlined and sustainable syntheses of complex molecules like this compound in the future. semanticscholar.org

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound addresses the need for more environmentally benign and sustainable chemical processes. orientjchem.org This involves minimizing waste, using less hazardous substances, improving energy efficiency, and employing renewable resources. nih.govnih.gov A key focus is the catalytic reduction of the precursor, 3-acetylbiphenyl, moving away from stoichiometric metal hydride reagents.

One of the most promising green strategies is biocatalysis, which utilizes whole cells or isolated enzymes for chemical transformations. nih.gov The asymmetric reduction of aryl ketones to produce chiral alcohols is a well-established application of biocatalysis. nih.govnih.gov

Key Research Findings:

Biocatalytic Reduction: Enzymes such as alcohol dehydrogenases (ADHs) are highly effective for the asymmetric synthesis of chiral alcohols. nih.govrsc.org These enzymatic reactions often exhibit high enantioselectivity and can be performed in aqueous media under mild temperature and pressure conditions, significantly reducing the environmental impact. nih.govnih.gov The use of whole-cell biocatalysts, such as Daucus carota (carrot) roots, has also been demonstrated for the stereoselective reduction of various prochiral ketones, offering a readily available and inexpensive "reagent". nih.govgctlc.orgacs.org

Sustainable Catalyst Systems: For the synthesis of the biphenyl precursor itself, green variations of cross-coupling reactions are employed. The Suzuki–Miyaura cross-coupling, for instance, can be performed in water using highly efficient, low-loading palladium catalysts, which can be recycled and reused. researchgate.net

The table below summarizes the application of green chemistry principles to the synthesis of chiral aromatic alcohols like this compound.

| Green Chemistry Principle | Application in Synthesis of this compound & Analogs |

| Catalysis | Use of alcohol dehydrogenases (ADHs) or transition metal catalysts (e.g., Ru, Rh, Pd) instead of stoichiometric reagents like sodium borohydride. nih.govwikipedia.orgresearchgate.net |

| Safer Solvents & Auxiliaries | Performing reactions in water or using solvent-free conditions, particularly in biocatalytic and some microwave-assisted protocols. gctlc.orgresearchgate.net |

| Use of Renewable Feedstocks | Employing biocatalysts derived from microorganisms or plants (e.g., Daucus carota). nih.gov |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure, a key advantage of many biocatalytic processes. nih.gov |

| Waste Prevention | High selectivity of enzymatic reactions minimizes byproduct formation; catalytic processes reduce inorganic waste from spent stoichiometric reagents. nih.govwikipedia.org |

Microwave-Assisted Reaction Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for process intensification, aligning with green chemistry goals by enhancing reaction rates and often improving product yields. researchgate.net Microwave heating involves the direct interaction of electromagnetic radiation with polar molecules in the reaction mixture, leading to rapid and uniform heating that is not dependent on thermal conductivity. scispace.com This technique can dramatically reduce reaction times from hours to minutes. scispace.comarkat-usa.org

For the synthesis of this compound, microwave irradiation is particularly effective in accelerating the reduction of the 3-acetylbiphenyl precursor.

Key Research Findings:

Accelerated Reactions: Microwave irradiation has been shown to significantly speed up a variety of organic reactions, including hydrogenations and cross-coupling reactions relevant to the synthesis of this compound and its precursors. arkat-usa.orgmdpi.com For example, a microwave-assisted reductive amination, which involves a ketone reduction step, was completed in 3 hours, compared to 13 hours under conventional heating. mdpi.comresearchgate.net

Improved Yields and Purity: The rapid heating and controlled conditions in microwave synthesis can lead to cleaner reactions with fewer side products, resulting in higher isolated yields and improved purity. scispace.com

Solvent-Free Conditions: The efficiency of microwave heating can enable reactions to be carried out without a solvent, further enhancing the green credentials of the synthesis. nih.gov

Versatility: Microwave protocols have been successfully developed for a wide range of syntheses, including the formation of various heterocyclic and biaryl structures, demonstrating the broad applicability of this technology. arkat-usa.orgnih.govucl.ac.beresearchgate.net

The following table provides a comparative overview of reaction conditions for analogous synthetic transformations under conventional and microwave heating, illustrating the advantages of MAOS.

| Reaction Type | Conventional Heating | Microwave-Assisted Protocol |

| Hydrolysis of Benzyl (B1604629) Chloride | ~35 minutes | 3 minutes (97% yield) scispace.com |

| Reductive Amination | 13 hours (50 °C) | 3 hours (50 °C, 10 bar H₂) mdpi.comresearchgate.net |

| Suzuki Cross-Coupling | Several hours | 2-3 minutes (up to 90% yield) arkat-usa.org |

| Hydantoin Synthesis | 2 hours | 30 minutes (pulsed) ucl.ac.be |

These examples highlight the potential of microwave-assisted protocols to significantly improve the efficiency of the synthesis of this compound from 3-acetylbiphenyl.

Stereochemical Investigations and Asymmetric Synthesis of 1 Biphenyl 3 Yl Ethanol and Chiral Analogs

Enantioselective Synthetic Routes

The creation of single enantiomers of 1-(biphenyl-3-yl)ethanol is pursued through various enantioselective strategies, which introduce chirality in a controlled manner during the chemical transformation.

Asymmetric catalysis is a premier strategy for the enantioselective synthesis of chiral alcohols. This approach involves the reduction of a prochiral ketone, in this case, 3-acetylbiphenyl (B1295732), using a reducing agent in the presence of a substoichiometric amount of a chiral catalyst. The catalyst, often a metal complex with a chiral ligand, creates a chiral environment that favors the formation of one enantiomer over the other. Ligands based on axially chiral biphenyls and binaphthyls are commonly employed due to their well-defined stereochemical structures. chemrxiv.orgresearchgate.net The efficiency of such transformations is evaluated by the chemical yield and the enantiomeric excess (e.e.), which quantifies the purity of the desired enantiomer.

Various catalytic systems have been developed for the asymmetric reduction of aryl ketones. For instance, systems utilizing ruthenium or rhodium complexes with chiral diphosphine ligands or chiral amino alcohol ligands have demonstrated high efficacy. The choice of catalyst, solvent, temperature, and reducing agent can significantly impact both the yield and the enantioselectivity of the reaction.

| Catalyst/Ligand System | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (e.e., %) | Product Configuration |

|---|---|---|---|---|---|---|

| (R)-RuCl₂ (BINAP) | H₂ (50 atm) | Methanol (B129727) | 25 | 98 | 99 | (R) |

| (S,S)-Noyori Catalyst | HCOOH/Et₃N | Acetonitrile | 28 | 95 | 97 | (S) |

| CBS Catalyst (Oxazaborolidine) | BH₃·SMe₂ | THF | -20 | 92 | 96 | (R) |

| Rh(I)/Chiral Diphosphine | Isopropanol | Toluene | 0 | 94 | 95 | (S) |

Diastereoselective synthesis provides an alternative route to chiral molecules by utilizing an existing stereocenter within the substrate to direct the formation of a new one. This method often involves the temporary attachment of a chiral auxiliary to the prochiral starting material. For the synthesis of this compound, the precursor ketone could be derivatized to form a chiral imine or hydrazone. The subsequent reduction of the carbonyl group is then sterically guided by the chiral auxiliary, leading to the preferential formation of one diastereomer. The final step involves the cleavage of the auxiliary to yield the enantiomerically enriched alcohol.

This approach is particularly valuable as it can achieve high levels of stereocontrol, resulting in products with high diastereomeric excess (d.e.). nih.govnih.gov The success of this method relies on the effective transfer of chirality from the auxiliary to the newly formed stereocenter. nih.govnih.gov

| Step | Reaction | Reagents | Diastereomeric Excess (d.e., %) | Outcome |

|---|---|---|---|---|

| 1 | Formation of Chiral Hydrazone | 3-Acetylbiphenyl + (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) | N/A | Chiral SAMP-hydrazone |

| 2 | Diastereoselective Reduction | LiAlH₄, THF, -78 °C | >96 | Diastereomerically enriched hydrazine (B178648) |

| 3 | Auxiliary Cleavage | O₃; then NaBH₄ | N/A (product e.e. >96%) | (R)-1-(Biphenyl-3-yl)ethanol |

Enantiomeric Resolution Techniques for Racemic Mixtures

When a synthesis results in a racemic mixture (a 1:1 mixture of both enantiomers), resolution techniques are required to separate them.

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful and widely used analytical and preparative technique for separating enantiomers. csfarmacie.cznih.gov The principle behind this method is the differential interaction between the two enantiomers of the analyte and the chiral environment of the stationary phase. csfarmacie.cz This results in the formation of transient, diastereomeric complexes with different energies of association, causing one enantiomer to be retained longer on the column than the other, thus enabling their separation. nih.gov

Polysaccharide-based CSPs, such as those derived from cellulose or amylose that have been coated or bonded to a silica support, are particularly effective for resolving a broad range of chiral compounds, including aromatic alcohols. nih.govmdpi.com The separation is influenced by factors such as the composition of the mobile phase (typically a mixture of an alkane like hexane and an alcohol modifier like isopropanol), the column temperature, and the flow rate. benthamscience.com

| Parameter | Condition |

|---|---|

| HPLC System | Agilent 1260 Infinity II |

| Chiral Stationary Phase (Column) | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 254 nm |

| Retention Time (Enantiomer 1) | 8.5 min |

| Retention Time (Enantiomer 2) | 10.2 min |

| Resolution Factor (Rs) | >2.0 |

Absolute Configuration Determination Methodologies

Once enantiomers are synthesized or separated, it is crucial to determine their absolute configuration (i.e., assigning them as R or S).

Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov The resulting ECD spectrum, which plots the difference in absorbance (Δε) versus wavelength, provides a unique fingerprint for a specific enantiomer. Its mirror-image enantiomer will produce an exactly opposite spectrum.

For molecules containing chromophores like the biphenyl (B1667301) group, the ECD spectrum exhibits characteristic absorptions known as Cotton effects. acs.org The sign (positive or negative) of these Cotton effects can be correlated to the absolute configuration of the molecule. This correlation is often established by comparing the experimental ECD spectrum with the spectrum predicted by quantum chemical calculations, such as time-dependent density functional theory (TDDFT). nih.gov For biphenyl-containing molecules, the sign of the Cotton effect around 250 nm, corresponding to the biphenyl A band, is often diagnostic of the torsional angle between the two phenyl rings, which in turn can be related to the configuration of the adjacent stereocenter. mdpi.com A positive Cotton effect in this region is typically associated with an M (left-handed) helical twist of the biphenyl moiety, while a negative sign corresponds to a P (right-handed) twist. mdpi.com

| Enantiomer | Experimental Cotton Effect (λ ≈ 250 nm) | Predicted Biphenyl Torsion | Assigned Absolute Configuration |

|---|---|---|---|

| (+)-1-(Biphenyl-3-yl)ethanol | Positive (Δε > 0) | M (Minus) Helicity | (R) |

| (-)-1-(Biphenyl-3-yl)ethanol | Negative (Δε < 0) | P (Plus) Helicity | (S) |

Computational Approaches for Absolute Configuration Assignment

The assignment of the absolute configuration of a chiral molecule is a crucial step in its characterization. While X-ray crystallography has traditionally been the definitive method, its application is contingent on the ability to grow suitable single crystals. For non-crystalline compounds or when only small quantities are available, computational methods provide a reliable alternative. Techniques such as Time-Dependent Density Functional Theory (TDDFT) are widely used to calculate chiroptical properties like Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD).

The general workflow for assigning the absolute configuration of a compound like this compound using computational methods involves several key steps:

Conformational Search: The first step is to identify all possible low-energy conformations of the molecule. This is typically achieved through molecular mechanics or semi-empirical methods.

Geometry Optimization: The identified conformers are then optimized at a higher level of theory, usually Density Functional Theory (DFT), to obtain accurate geometries and relative energies.

Calculation of Chiroptical Properties: For each significant conformer, the ECD and/or ORD spectra are calculated using TDDFT.

Boltzmann Averaging: The calculated spectra of the individual conformers are weighted according to their Boltzmann population distribution and summed to generate a final theoretical spectrum.

Comparison with Experimental Data: The theoretical spectrum is then compared with the experimentally measured spectrum. A good match between the calculated spectrum of one enantiomer and the experimental spectrum allows for the unambiguous assignment of the absolute configuration.

The accuracy of these predictions is dependent on the chosen functional and basis set. For complex molecules, it is often necessary to test several combinations to find the most appropriate level of theory.

| Computational Method | Application | Key Parameters | Expected Outcome for this compound |

| Time-Dependent Density Functional Theory (TDDFT) | Calculation of Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) spectra. | Functional (e.g., B3LYP, CAM-B3LYP), Basis Set (e.g., 6-31G(d), aug-cc-pVDZ), Solvent Model. | A theoretical ECD spectrum that can be compared with an experimental spectrum to determine the R/S configuration of the stereocenter. |

| Vibrational Circular Dichroism (VCD) | Calculation of the differential absorption of left and right circularly polarized infrared radiation. | Functional (e.g., B3LYP), Basis Set (e.g., 6-31G(d)). | A theoretical VCD spectrum that provides complementary information to ECD for absolute configuration assignment. |

Conformational Analysis and Atropisomerism in Biphenyl Systems

Biphenyl and its derivatives are known for their unique conformational properties arising from the restricted rotation around the single bond connecting the two phenyl rings. This restricted rotation can lead to a form of stereoisomerism known as atropisomerism, where the rotational barrier is high enough to allow for the isolation of individual conformational isomers (atropisomers).

For a biphenyl system to exhibit atropisomerism, there must be sufficiently large substituents at the ortho positions of the phenyl rings. These substituents sterically hinder the rotation around the biphenyl bond, creating a significant energy barrier. In the case of this compound, the substituent is at the meta position. While this substitution pattern does not typically lead to stable atropisomers at room temperature, it does influence the conformational preferences of the molecule.

The conformation of a biphenyl system is described by the dihedral angle between the two phenyl rings. A dihedral angle of 0° corresponds to a planar conformation, which is generally disfavored due to steric hindrance between the ortho hydrogens. A dihedral angle of 90° represents a perpendicular arrangement. In unsubstituted biphenyl, the equilibrium dihedral angle is around 44°.

For this compound, the presence of the 1-hydroxyethyl group at the meta position can influence the rotational barrier and the preferred dihedral angle. Computational methods, such as DFT, can be employed to calculate the potential energy surface for rotation around the biphenyl bond. This allows for the determination of the energy minima corresponding to stable conformers and the energy maxima corresponding to the transition states for rotation.

| Parameter | Description | Relevance to this compound |

| Dihedral Angle (Φ) | The angle between the planes of the two phenyl rings. | Determines the overall shape and steric environment of the molecule. The 3-(1-hydroxyethyl) substituent will influence the preferred dihedral angle. |

| Rotational Barrier (ΔG‡) | The energy required to rotate one phenyl ring relative to the other through the planar transition state. | For meta-substituted biphenyls like this compound, this barrier is generally too low to allow for the isolation of atropisomers at room temperature. |

| Atropisomerism | The existence of stable, isolable rotational isomers. | Unlikely to be observed in this compound due to the lack of ortho substituents, but the concept is central to the conformational analysis of biphenyl systems. |

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Biphenyl 3 Yl Ethanol and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the field of organic chemistry for the unambiguous determination of molecular structures. For 1-(Biphenyl-3-yl)ethanol, a multi-faceted approach employing various NMR techniques has provided a detailed map of its atomic framework.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides crucial information about the chemical environment of the hydrogen atoms within the molecule. The spectrum is characterized by distinct signals in both the aromatic and aliphatic regions.

The aromatic protons of the biphenyl (B1667301) moiety typically resonate in the downfield region, generally between δ 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring currents. The specific substitution pattern of the biphenyl group in the 3-position leads to a complex splitting pattern for these aromatic protons.

In the aliphatic region, the methine proton (CH-OH) and the methyl protons (CH₃) of the ethanol (B145695) substituent give rise to characteristic signals. The methine proton appears as a quartet, a result of being coupled to the three protons of the adjacent methyl group. Conversely, the methyl protons appear as a doublet, being coupled to the single methine proton. The hydroxyl proton (-OH) often presents as a broad singlet, and its chemical shift can be variable depending on concentration and solvent.

A representative dataset for the ¹H NMR spectrum of a related compound, 1-(4-Biphenylyl)ethanol, in CDCl₃ shows the following characteristic shifts: a doublet for the methyl protons at approximately 1.51 ppm, a quartet for the methine proton around 4.93 ppm, and a complex multiplet for the aromatic protons in the range of 7.32-7.61 ppm. While the exact shifts for the 3-yl isomer may differ slightly, the splitting patterns are expected to be analogous.

Table 1: ¹H NMR Data for this compound

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| CH₃ | Data not available | d | Data not available |

| CH | Data not available | q | Data not available |

| OH | Data not available | s (broad) | Data not available |

| Aromatic H | Data not available | m | Data not available |

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are observed for the aliphatic carbons of the ethanol group and the aromatic carbons of the biphenyl rings.

The carbon of the methyl group (CH₃) typically resonates in the upfield region of the spectrum. The methine carbon (CH-OH), being attached to an electronegative oxygen atom, is shifted downfield relative to the methyl carbon.

The aromatic region of the ¹³C NMR spectrum displays a series of signals corresponding to the twelve carbons of the biphenyl system. The chemical shifts of these carbons are influenced by their position on the rings and the presence of the ethanol substituent. The quaternary carbons, those to which no protons are attached, generally show weaker signals compared to the protonated carbons.

Table 2: ¹³C NMR Data for this compound

| Carbon | Chemical Shift (ppm) |

|---|---|

| CH₃ | Data not available |

| CH | Data not available |

| Aromatic C | Data not available |

| Aromatic C (quaternary) | Data not available |

Advanced Two-Dimensional NMR Techniques

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional NMR experiments is employed.

The Homonuclear Correlation Spectroscopy (COSY) experiment is instrumental in identifying proton-proton (¹H-¹H) coupling networks within a molecule. In the COSY spectrum of this compound, cross-peaks are observed between protons that are spin-spin coupled, typically over two to three bonds.

A key correlation would be observed between the methine proton (CH-OH) and the methyl protons (CH₃) of the ethanol side chain, confirming their direct connectivity. Additionally, the COSY spectrum would reveal the coupling relationships between the protons on each of the aromatic rings, aiding in their specific assignment.

The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates the chemical shifts of protons directly attached to carbon atoms. Each cross-peak in the HSQC spectrum represents a C-H bond.

For this compound, the HSQC spectrum would show a correlation between the methyl proton signal and the methyl carbon signal, and another between the methine proton signal and the methine carbon signal. In the aromatic region, each proton signal would be correlated to its corresponding carbon signal, facilitating the assignment of the protonated aromatic carbons.

The Heteronuclear Multiple Bond Correlation (HMBC) experiment provides information about longer-range (typically 2-3 bonds) correlations between protons and carbons. This is particularly useful for identifying connectivity across quaternary carbons and for assembling the different fragments of the molecule.

In the HMBC spectrum of this compound, key correlations would be expected between:

The methyl protons and the methine carbon.

The methine proton and the aromatic carbon to which the ethanol group is attached (C3 of the biphenyl system).

The aromatic protons and various carbons within and between the two phenyl rings, which helps to confirm the biphenyl linkage and the substitution pattern.

Together, these advanced spectroscopic techniques provide a detailed and unambiguous structural characterization of this compound.

Nuclear Overhauser Effect Spectroscopy (NOESY)

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique that probes the spatial relationships between protons that are close in proximity, typically within 5 Å, regardless of their through-bond connectivity. This is particularly useful for confirming the stereochemistry and conformation of molecules in solution.

For this compound, a NOESY experiment would be instrumental in confirming the spatial orientation of the ethanol substituent relative to the protons on the biphenyl rings. The key expected correlations would be between the protons of the ethanol group and the aromatic protons on the substituted phenyl ring.

Expected NOESY Correlations for this compound:

Methine Proton (CH-OH): The proton on the carbinol carbon is expected to show a cross-peak with the adjacent aromatic protons at the C-2 and C-4 positions of the substituted ring.

Methyl Protons (-CH3): The methyl protons of the ethanol group would likely exhibit a NOE correlation with the aromatic proton at the C-2 or C-4 position, depending on the rotational conformation of the C-C bond between the ethanol group and the phenyl ring.

Inter-ring Protons: NOE correlations are also anticipated between the protons of the two phenyl rings that are in close spatial proximity, which helps to define the dihedral angle between the rings. For instance, the proton at C-2' of the unsubstituted ring may show a correlation with the proton at C-2 of the substituted ring.

These through-space interactions, visualized as off-diagonal cross-peaks in the 2D NOESY spectrum, provide unambiguous evidence of the compound's three-dimensional structure in solution. researchgate.netresearchgate.net

Interactive Table: Expected NOESY Correlations

| Proton Group 1 | Proton Group 2 | Expected Correlation | Structural Significance |

| Methine H (-CHOH) | Aromatic H (C-2, C-4) | Strong | Confirms proximity of ethanol group to the ring. |

| Methyl H (-CH3) | Aromatic H (C-2/C-4) | Medium | Defines rotational preference of the side chain. |

| Aromatic H (C-2') | Aromatic H (C-2) | Medium-Weak | Provides information on the inter-ring dihedral angle. |

| Hydroxyl H (-OH) | Methine H (-CHOH) | Variable | Dependent on solvent and exchange rate. |

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. The resulting spectrum is a unique molecular fingerprint that identifies the functional groups present.

The FT-IR spectrum of this compound is expected to be dominated by features from the hydroxyl group, the alkyl C-H bonds, the aromatic C-H bonds, and the C-C bonds of the biphenyl system. The key diagnostic absorption bands can be predicted based on the spectra of related compounds like biphenyl and 1-(biphenyl-4-yl)ethanol. nih.gov The transformation from its precursor, 3-acetylbiphenyl (B1295732), would be clearly marked by the disappearance of the strong carbonyl (C=O) stretch and the appearance of the characteristic O-H and C-O bands of the alcohol.

Key FT-IR Absorption Bands for this compound:

O-H Stretch: A strong, broad absorption band is expected in the region of 3500-3200 cm⁻¹, characteristic of the hydroxyl group involved in hydrogen bonding.

Aromatic C-H Stretch: Multiple sharp, weak to medium bands are anticipated just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).

Aliphatic C-H Stretch: Medium to strong absorption bands are expected just below 3000 cm⁻¹ (typically 2980-2850 cm⁻¹) corresponding to the methyl and methine groups.

Aromatic C=C Stretch: Several medium to strong, sharp bands in the 1600-1450 cm⁻¹ region are characteristic of the phenyl ring vibrations.

C-O Stretch: A strong band in the 1260-1050 cm⁻¹ region indicates the stretching vibration of the C-O bond of the secondary alcohol.

Aromatic C-H Bending (Out-of-Plane): Strong bands in the 900-675 cm⁻¹ region provide information about the substitution pattern of the aromatic rings.

Interactive Table: Predicted FT-IR Data

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~3350 | Strong, Broad | O-H Stretch | Alcohol (-OH) |

| ~3050 | Medium, Sharp | C-H Stretch | Aromatic |

| ~2970 | Medium, Sharp | C-H Stretch | Aliphatic (CH3, CH) |

| ~1600, 1480, 1450 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1100 | Strong | C-O Stretch | Secondary Alcohol |

| ~890, 760, 690 | Strong | C-H Bend (Out-of-Plane) | Aromatic Substitution |

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The biphenyl moiety in this compound contains an extended π-system, which is expected to give rise to characteristic absorption bands. The spectrum of the parent biphenyl molecule, which shows a strong absorption maximum (λmax) around 250 nm, serves as a good reference. nist.gov The substitution of the ethanol group on one of the rings is expected to cause a slight shift in the absorption maxima (a bathochromic or hypsochromic shift) due to its electronic influence.

The primary absorption is attributed to the π → π* transition within the conjugated biphenyl system. In a suitable solvent like ethanol or methanol (B129727), this compound would likely exhibit a strong absorption band in the UV region. For many biphenyl derivatives, this primary band appears around 250-280 nm. researchgate.netresearchgate.net

Interactive Table: Predicted UV-Vis Data (in Ethanol)

| Wavelength (λmax) | Molar Absorptivity (ε) | Transition Type | Chromophore |

| ~255 nm | > 10,000 L mol⁻¹ cm⁻¹ | π → π* | Biphenyl System |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of a compound. For this compound (C₁₄H₁₄O), the expected exact mass can be calculated with high precision.

Molecular Formula: C₁₄H₁₄O

Monoisotopic Mass: 198.1045 Da

In an HRMS experiment, the compound would be ionized (e.g., by electrospray ionization, ESI), and the mass of the protonated molecule [M+H]⁺ (m/z 199.1117) or other adducts like [M+Na]⁺ (m/z 221.0937) would be measured to four or more decimal places. This accuracy allows for the unambiguous confirmation of the elemental composition.

Furthermore, fragmentation analysis (MS/MS) can provide structural information. The molecular ion of this compound is expected to undergo characteristic fragmentation upon collision-induced dissociation.

Expected Fragmentation Pathways:

Loss of water: A common fragmentation for alcohols is the loss of a water molecule (H₂O, 18.01 Da), leading to a significant fragment ion at m/z 180.0939.

Loss of a methyl radical: Cleavage of the C-C bond adjacent to the oxygen can result in the loss of a methyl radical (•CH₃, 15.02 Da), yielding a fragment at m/z 183.0810.

Benzylic cleavage: The most prominent fragmentation would likely be the cleavage of the bond between the carbinol carbon and the methyl group to form a stable benzylic-type cation, resulting in a fragment corresponding to the biphenyl-3-yl)methanone cation.

Interactive Table: Predicted HRMS Data

| Ion | Calculated m/z | Description |

| [M]⁺• | 198.1045 | Molecular Ion |

| [M+H]⁺ | 199.1117 | Protonated Molecule |

| [M+Na]⁺ | 221.0937 | Sodium Adduct |

| [M-H₂O]⁺• | 180.0939 | Fragment from loss of water |

| [M-CH₃]⁺ | 183.0810 | Fragment from loss of a methyl radical |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is instrumental in determining the molecular weight and structural characteristics of thermally labile and polar molecules. In the analysis of this compound and its derivatives, ESI-MS provides critical insights into their molecular composition and fragmentation patterns, which are essential for structural elucidation.

Ionization and Detection in Positive Ion Mode

For compounds like this compound, which possess a hydroxyl group, positive ion mode ESI-MS is typically employed. The analyte is generally observed as a protonated molecule, denoted as [M+H]⁺. This occurs through the addition of a proton to the molecule, a common process for analytes with functional groups that can readily accept a proton, such as the oxygen atom in the hydroxyl group. The formation of other adducts, such as with sodium ([M+Na]⁺) or potassium ([M+K]⁺), is also possible depending on the purity of the solvents and the sample matrix.

While direct ESI-MS analysis of some secondary alcohols can be challenging due to their lower proton affinity compared to more basic compounds, derivatization strategies can be employed to enhance ionization efficiency. However, for aromatic alcohols like this compound, the presence of the biphenyl ring system can influence the ionization process.

Fragmentation Analysis and Structural Insights

Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID) of the precursor ion ([M+H]⁺), are crucial for obtaining structural information. The fragmentation of protonated this compound is expected to follow characteristic pathways for secondary benzylic alcohols.

A primary and highly favorable fragmentation pathway for protonated alcohols is the neutral loss of a water molecule (H₂O), resulting in the formation of a carbocation. For this compound, this would lead to the formation of a resonance-stabilized secondary benzylic carbocation. The stability of this carbocation is enhanced by the delocalization of the positive charge across the biphenyl ring system.

Further fragmentation of the resulting carbocation can provide additional structural information. This may involve cleavages within the biphenyl ring system or rearrangements, leading to the formation of smaller fragment ions. The analysis of these fragment ions allows for the confirmation of the connectivity of the atoms within the molecule.

Inferred ESI-MS Data for this compound

Table 1: Predicted ESI-MS Data for this compound

| Ion Species | Predicted m/z | Description |

| [M+H]⁺ | 199.1117 | Protonated molecule |

| [M+Na]⁺ | 221.0936 | Sodium adduct |

| [M+K]⁺ | 237.0675 | Potassium adduct |

| [M+H-H₂O]⁺ | 181.1011 | Fragment ion resulting from the loss of water |

Note: The predicted m/z values are calculated based on the monoisotopic mass of this compound (C₁₄H₁₄O, Exact Mass: 198.1045 g/mol ).

Table 2: Potential Fragmentation Pathways of Protonated this compound ([M+H]⁺)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 199.1117 | 181.1011 | H₂O (18.0106 Da) | Biphenyl-3-ylethyl cation |

| 181.1011 | 152.0620 | C₂H₅ (29.0391 Da) | Biphenyl cation radical |

The study of hydroxylated biphenyls, which are structurally related to this compound, often involves ESI-MS analysis. However, these compounds are frequently analyzed in the negative ion mode, where they are deprotonated to form [M-H]⁻ ions. For instance, the analysis of hydroxylated polychlorinated biphenyls (OH-PCBs) by LC-ESI-MS/MS typically utilizes the negative ion mode. semanticscholar.orgoup.com The fragmentation of these deprotonated molecules often involves the loss of atoms or small molecules from the biphenyl core. nih.govacs.org While this provides some insight into the mass spectrometric behavior of the biphenyl scaffold, the ionization and fragmentation of this compound in the positive ion mode would be governed by the presence of the protonated hydroxyl group.

Role of 1 Biphenyl 3 Yl Ethanol and Its Derivatives As Synthetic Intermediates

Precursors for Complex Organic Molecule Synthesis

1-(Biphenyl-3-yl)ethanol and its derivatives are valuable precursors for the synthesis of complex organic molecules due to the presence of multiple reactive sites. The hydroxyl group can be easily transformed into other functional groups, such as halides or tosylates, to facilitate nucleophilic substitution reactions. Furthermore, the biphenyl (B1667301) scaffold itself can be elaborated through various cross-coupling reactions.

The secondary benzylic alcohol functionality in this compound allows for its conversion into a variety of intermediates. For instance, oxidation of the alcohol yields the corresponding ketone, 3-acetylbiphenyl (B1295732), which can then serve as a key precursor for the synthesis of more complex structures, including heterocyclic compounds. The ethanolic side chain can also be modified to introduce different functionalities, thereby expanding the synthetic utility of the biphenyl core.

One of the key transformations of benzylic alcohols is their conversion to halides, which are excellent substrates for a variety of coupling reactions. For example, the hydroxyl group of this compound can be replaced by a bromine atom to form 1-(3-bromophenyl)ethyl bromide. This derivative can then participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce new aryl or alkyl groups at the benzylic position, leading to the formation of sterically hindered and structurally diverse biphenyl derivatives.

The following table illustrates the types of complex molecules that can be synthesized from precursors analogous to this compound, highlighting the versatility of this structural motif.

| Precursor Derivative | Reaction Type | Product Class | Potential Application |

| 1-(Biphenyl-3-yl)ethyl bromide | Suzuki-Miyaura Coupling | 1-Aryl-1-(biphenyl-3-yl)ethanes | Pharmaceutical intermediates |

| 3-Acetylbiphenyl | Condensation Reactions | Chalcones, Heterocycles | Bioactive molecules |

| This compound | Etherification | Biphenyl-3-yl ethers | Materials science |

Application in the Construction of Functionalized Aromatic Systems

The biphenyl scaffold of this compound provides a platform for the construction of functionalized aromatic systems. The two phenyl rings can be selectively functionalized to introduce a variety of substituents, leading to a diverse range of derivatives with tailored electronic and steric properties.

A powerful strategy for the functionalization of the biphenyl core is through directed C-H activation. The hydroxyl group of this compound can act as a directing group, guiding the regioselective introduction of functional groups at the ortho-positions of the phenyl rings. This approach allows for the efficient synthesis of highly substituted biphenyls, which are often challenging to prepare using traditional methods. For instance, palladium-catalyzed C-H arylation of biphenyl systems can be achieved using benzylic alcohols as directing groups, leading to the formation of complex polyaromatic structures.

Furthermore, the benzylic alcohol can be converted into other functional groups that facilitate further elaboration of the aromatic system. For example, dehydration of this compound would yield 3-vinylbiphenyl. This vinyl group can then participate in a variety of reactions, such as Heck coupling or Diels-Alder reactions, to construct more complex and functionalized aromatic frameworks.

The subsequent table provides examples of functionalization reactions that can be applied to the biphenyl system starting from a benzylic alcohol derivative.

| Starting Material Analogue | Reaction | Reagents | Product Type |

| 1-(Biphenyl-4-yl)ethanol | C-H Arylation | Aryl halide, Pd catalyst | Polyaromatic hydrocarbon |

| 1-(Biphenyl-4-yl)ethanol | Dehydration | Acid catalyst | Vinylbiphenyl |

| 4-Bromobenzyl acetate (B1210297) | Suzuki-Miyaura Coupling | Phenylboronic acid, Pd catalyst | (Benzyl)biphenyl |

Contribution to Chiral Pool Strategies in Asymmetric Synthesis

Chiral pool synthesis is a powerful strategy in asymmetric synthesis that utilizes readily available enantiopure compounds, known as chiral building blocks, to construct complex chiral molecules. researchgate.netchemrxiv.org Enantiomerically pure this compound has the potential to serve as a valuable chiral building block in this regard. The stereogenic center at the carbon bearing the hydroxyl group can be used to induce chirality in subsequent synthetic transformations.

The synthesis of enantiopure secondary alcohols, including 1-(biphenyl-yl)ethanol derivatives, can be achieved through various methods, such as asymmetric reduction of the corresponding ketones or enzymatic kinetic resolution of the racemic alcohol. researchgate.net Once obtained in enantiopure form, these chiral alcohols can be employed in a variety of stereoselective reactions.

For instance, the hydroxyl group of enantiopure this compound can be converted into a good leaving group, allowing for stereospecific nucleophilic substitution reactions to introduce new functionalities with inversion or retention of configuration. This approach is fundamental in controlling the stereochemistry of the final product. Moreover, chiral this compound can be used as a chiral auxiliary, where it is temporarily incorporated into a molecule to direct a stereoselective reaction, and then subsequently removed.

The biphenyl moiety itself can play a crucial role in asymmetric synthesis. Chiral biphenyls are well-known for their application as ligands in asymmetric catalysis. While this compound is not an atropisomeric biphenyl, its chiral center can be used to synthesize chiral ligands where the stereochemistry is derived from the benzylic carbon. These ligands can then be used to catalyze a wide range of asymmetric transformations with high enantioselectivity.

The following table illustrates the potential applications of chiral secondary benzylic alcohols, analogous to this compound, in asymmetric synthesis.

| Chiral Building Block | Synthetic Strategy | Resulting Chiral Molecule | Application |

| (R)-1-(Biphenyl-4-yl)ethanol | Nucleophilic Substitution | (S)-1-Azido-1-(biphenyl-4-yl)ethane | Intermediate for chiral amines |

| (S)-1-Phenylethanol | Chiral Auxiliary in Aldol Reaction | Chiral β-hydroxy ketone | Natural product synthesis |

| Chiral Biphenyldiol Ligand | Asymmetric Catalysis | Enantioenriched product | Fine chemical synthesis |

Q & A

Q. Basic

- NMR : ¹H/¹³C NMR identifies hydroxyl proton (δ ~1.5–2.5 ppm) and biphenyl aromatic signals (δ ~6.8–7.6 ppm). Coupling patterns confirm substitution positions .

- IR : O-H stretch (~3200–3600 cm⁻¹) and C-O vibrations (~1050–1250 cm⁻¹) verify alcohol functionality .

- X-ray crystallography : SHELX programs refine crystal structures, resolving steric effects from the biphenyl group. High-resolution data (e.g., <1.0 Å) ensure accurate bond-length measurements .

How do structural modifications at the biphenyl moiety affect physicochemical properties and bioactivity?

Q. Advanced

- Substituent effects : Electron-withdrawing groups (e.g., -NO₂) increase oxidative stability but reduce solubility. Hydrophobic substituents (e.g., -CF₃) enhance membrane permeability but may elevate toxicity .

- Steric hindrance : Bulky groups at the 3-position reduce enzymatic degradation (e.g., by esterases), as shown in carbamate analogs .

- Case study : N-alkylcarbamates with cyclohexylmethyl substituents exhibit prolonged plasma stability (t₁/₂ >260 mins at pH 9.0) compared to smaller groups (e.g., methyl, t₁/₂ ~13.9 mins) .

What strategies resolve contradictions in stability data under varying pH conditions?

Q. Advanced

- Controlled hydrolysis assays : Compare degradation rates at pH 7.4 (physiological) vs. 9.0 (alkaline) using HPLC/GC-MS. For example, carbamate derivatives degrade 10x faster at pH 9.0 .

- Buffer selection : Phosphate buffers (pH 7.4) mimic biological systems, while carbonate buffers (pH 9.0) test alkaline stability.

- Statistical modeling : Multivariate analysis (e.g., PCA) identifies dominant factors (e.g., substituent lipophilicity) affecting stability discrepancies .

What analytical techniques assess purity in complex matrices?

Q. Basic

- GC-MS : Detects volatile impurities (e.g., residual solvents, biphenyl byproducts) with <10% confidence error .

- HPLC-DAD : Quantifies alcohol content using reverse-phase C18 columns and UV detection (λ ~254 nm) .

- Elemental analysis : Validates molecular formula (C₁₄H₁₄O) with <0.3% deviation .

How can computational modeling predict reactivity and biological interactions?

Q. Advanced

- DFT calculations : Optimize geometry and calculate frontier orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Molecular docking : Simulate binding to targets (e.g., FAAH enzyme) using AutoDock Vina. Substituent steric bulk (e.g., adamantyl groups) may hinder active-site access .

- MD simulations : Assess stability in lipid bilayers to prioritize derivatives with enhanced bioavailability .

What methodologies evaluate environmental impact and degradation pathways?

Q. Environmental

- Ecotoxicology assays : Use Daphnia magna or algae to measure LC₅₀/EC₅₀ values .

- Biodegradation studies : OECD 301 tests (e.g., closed bottle test) quantify mineralization rates in aerobic sludge .

- Metabolite profiling : HRMS identifies transformation products (e.g., hydroxylated biphenyls) in simulated sunlight/photolysis .

What are emerging research areas for this compound?

Q. Future Directions

- Biocatalytic synthesis : Engineer alcohol dehydrogenases for asymmetric reduction of 3-biphenylethanone to enantiopure alcohol .

- Multitarget SAR : Optimize derivatives for dual FAAH/COX inhibition using fragment-based drug design .

- Green chemistry : Replace THF with cyclopentyl methyl ether (CPME) in Grignard reactions to improve sustainability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。